molecular formula C14H14N2O3 B1306007 N-(4-methoxybenzyl)-2-nitroaniline CAS No. 6113-65-1

N-(4-methoxybenzyl)-2-nitroaniline

Cat. No. B1306007
CAS RN: 6113-65-1
M. Wt: 258.27 g/mol
InChI Key: KLPVHDQLXCJUOA-UHFFFAOYSA-N
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Patent
US05716953

Procedure details

A mixture of 1-fluoro-2-nitrobenzene (20 g) and 4-methoxybenzylamine (18.52 ml) in dry tetrahydrofuran (100 ml) was stirred at 23° for 18 h under a nitrogen atmosphere. The mixture was filtered, then the organic layer was concentrated in vacuo to an oil. Ethanol (50 ml) was added and a solid separated. After filtration, the title compound was obtained as an orange solid (16.35 g). The filtrate was concentrated in vacuo and the residue was treated with further ethanol (10 ml) to give a further amount of title compound (7.9 g). M.p. 81°-2° T.l.c. CH-EA (8:2), Rf 0.55.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.52 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1>O1CCCC1>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH:18][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
18.52 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 23° for 18 h under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo to an oil
ADDITION
Type
ADDITION
Details
Ethanol (50 ml) was added
CUSTOM
Type
CUSTOM
Details
a solid separated
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CNC1=C(C=CC=C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.